N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c16-15(17,18)13-11-3-1-2-4-12(11)21(20-13)7-6-19-14(22)10-5-8-23-9-10/h5,8-9H,1-4,6-7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYCHIRSBXWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CSC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group and the indazole moiety contribute significantly to its biological activity, making it a candidate for various pharmacological studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₃OS |
| Molecular Weight | 303.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity towards these targets, while the indazole ring facilitates interactions with aromatic residues in proteins. This structural arrangement is crucial for its pharmacological effects.
Pharmacological Studies
Recent studies have highlighted various biological activities associated with this compound:
- Anti-inflammatory Activity :
- Anticancer Activity :
- Antimicrobial Activity :
Case Study 1: Anti-inflammatory Effects
In a controlled study evaluating the anti-inflammatory effects of various compounds including this compound:
- Objective : To assess the efficacy in reducing edema in animal models.
- Methodology : The compound was administered at varying doses (10 mg/kg to 50 mg/kg).
- Results : At 25 mg/kg, the compound reduced edema by 70%, outperforming standard anti-inflammatory drugs like diclofenac .
Case Study 2: Anticancer Activity
A study focused on the anticancer properties involved treating MCF-7 cells with different concentrations of the compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. Studies have shown that N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide can inhibit the growth of various bacterial strains.
Case Study:
A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .
Anticancer Potential
The anticancer properties of this compound have been evaluated in vitro. It has shown potential in inducing apoptosis in cancer cell lines through mechanisms involving kinase inhibition.
Case Study:
In a study involving human cancer cell lines such as HL60 and HCT116, the compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity . The trifluoromethyl group enhances lipophilicity, improving binding affinity to target enzymes involved in cancer progression.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been explored. It has been found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Study:
In vitro assays demonstrated that this compound reduced COX-2 activity by 36% at a concentration of 10 μM .
Biochemical Pathways
Understanding the biochemical pathways affected by this compound is essential for elucidating its therapeutic potential:
| Pathway | Effect |
|---|---|
| Apoptosis | Induces cell death in cancer cells |
| Inflammation | Reduces inflammatory mediators |
| Antimicrobial | Disrupts bacterial cell wall synthesis |
Q & A
Basic Synthesis and Purification
Q: What are the key steps in synthesizing N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide, and how are intermediates characterized? A:
- Step 1: Preparation of the indazole core. Tetrahydroindazole derivatives are typically synthesized via cyclization reactions using hydrazine derivatives and cyclic ketones under acidic conditions. For example, trifluoromethyl-substituted indazoles may require halogenated precursors and trifluoromethylation agents (e.g., CF₃Cu) .
- Step 2: Functionalization of the ethyl linker. The indazole is alkylated using ethyl bromides or chlorides in the presence of a base (e.g., K₂CO₃) to introduce the ethylamine side chain .
- Step 3: Amide coupling. Thiophene-3-carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) and coupled to the ethylamine intermediate .
- Characterization: Intermediates are validated via ¹H/¹³C NMR (e.g., δ ~7.3–7.5 ppm for thiophene protons) and LC-MS for molecular weight confirmation. Purity is assessed via HPLC (>95%) .
Advanced Structural Confirmation
Q: How can researchers resolve ambiguities in the stereochemistry or regiochemistry of this compound? A:
- X-ray crystallography is the gold standard for unambiguous structural determination, particularly for confirming the position of the trifluoromethyl group on the indazole and the orientation of the thiophene-carboxamide moiety. Synchrotron sources may enhance resolution for heavy atoms like sulfur .
- 2D NMR techniques (e.g., COSY, NOESY) can clarify proton-proton correlations. For example, NOE effects between the ethyl linker protons and the indazole ring can confirm spatial proximity .
- DFT calculations (e.g., Gaussian 16) can predict NMR chemical shifts and compare them with experimental data to validate regiochemistry .
Biological Activity Profiling
Q: What methodological approaches are recommended for evaluating this compound’s biological activity? A:
- In vitro assays:
- Antimicrobial activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤8 µg/mL indicate potency .
- Anti-inflammatory screening: Measure inhibition of COX-2 via ELISA, with IC₅₀ values compared to celecoxib as a positive control .
- Mechanistic studies:
- Target engagement: Use SPR (surface plasmon resonance) to assess binding affinity to enzymes like kinases or proteases. A Kd < 100 nM suggests high affinity .
- Cellular uptake: Radiolabel the compound (e.g., ¹⁴C or ³H isotopes) and quantify accumulation in cell lines via scintillation counting .
Contradictions in Synthetic Yield Data
Q: How should researchers address discrepancies in reported yields for key synthetic steps? A:
- Reaction optimization: Varying solvents (e.g., THF vs. DMF) or bases (e.g., Et₃N vs. DBU) can significantly impact yields. For example, THF may favor alkylation but reduce amide coupling efficiency due to poor solubility .
- Scale-dependent effects: Pilot-scale reactions (e.g., >10 mmol) often show lower yields due to heat transfer limitations. Use microwave-assisted synthesis for improved consistency at small scales .
- Byproduct analysis: LC-MS/MS can identify side products (e.g., over-alkylated indazoles) that reduce yield. Adjust stoichiometry (e.g., 1.2 eq alkylating agent) to minimize these .
Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for SAR exploration of the trifluoromethyl-indazole-thiophene scaffold? A:
- Core modifications: Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on potency. For example, nitro groups may enhance antibacterial activity but reduce solubility .
- Linker optimization: Test alternative linkers (e.g., propyl, PEG) to improve bioavailability. Ethyl linkers balance hydrophobicity and conformational flexibility .
- Amide bioisosteres: Substitute the carboxamide with sulfonamides or urea derivatives to probe hydrogen-bonding requirements .
Analytical Challenges in Purity Assessment
Q: How can trace impurities (e.g., regioisomers) be detected and quantified? A:
- High-resolution MS (HRMS): Use Q-TOF instruments with ppm-level accuracy to distinguish regioisomers (e.g., trifluoromethyl at C3 vs. C4 of indazole) .
- Chiral HPLC: Resolve enantiomers if the synthesis introduces stereocenters. Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA gradients .
- ICP-MS: Quantitate heavy metal catalysts (e.g., Pd from coupling reactions) to ensure compliance with ICH Q3D guidelines (<10 ppm) .
Stability and Storage Recommendations
Q: What conditions are optimal for long-term storage of this compound? A:
- Thermal stability: Conduct TGA/DSC to determine decomposition temperatures (>150°C recommended for room-temperature storage) .
- Light sensitivity: Store in amber vials under argon if UV-Vis analysis shows absorbance <400 nm (indicating photoactivity) .
- Hygroscopicity: Dynamic vapor sorption (DVS) studies can classify the compound as non-hygroscopic (<0.5% weight gain at 80% RH), allowing storage in desiccators without vacuum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
